Benzenetriol, methyl-

Description

Structure

3D Structure

Properties

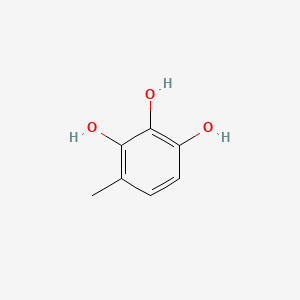

IUPAC Name |

4-methylbenzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZREHARUPHHCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223953 |

Source

|

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-29-1, 73684-67-0 |

Source

|

| Record name | 4-Methyl-1,2,3-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenetriol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Mechanistic Pathways of 2-Methyl-1,4-benzenediol: A Comprehensive Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Methyl-1,4-benzenediol (Toluhydroquinone, Methylhydroquinone)

Introduction and Molecular Rationale

2-Methyl-1,4-benzenediol (toluhydroquinone) is a highly versatile aromatic organic compound characterized by a hydroquinone backbone substituted with an ortho-methyl group[1]. In drug development and molecular biology, it is recognized as a reactive oxygen species (ROS) generator capable of binding to DNA to form covalent adducts, and it exhibits potent anti-angiogenic properties by interfering with the Akt pathway. Industrially, it is a critical highly active inhibitor for the free radical polymerization of vinyl monomers[2].

Designing a synthesis route for 2-methyl-1,4-benzenediol requires navigating the delicate redox chemistry of the hydroquinone/benzoquinone pair. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of chemical additions, but as a series of controlled electron-transfer events. This guide details the most robust synthetic methodologies, emphasizing causality, mechanistic clarity, and self-validating experimental designs.

Route A: Biphasic Catalytic Oxidation and Reduction (Industrial Standard)

The most scalable and industrially relevant method for synthesizing 2-methyl-1,4-benzenediol begins with the oxidation of o-cresol (2-methylphenol) to 2-methyl-1,4-benzoquinone, followed by a catalytic reduction[1][3].

Mechanistic Causality

The oxidation of o-cresol using 30% aqueous hydrogen peroxide presents a phase-boundary problem: the organic substrate and the aqueous oxidant are immiscible. To bridge this gap, a phase transfer catalyst (PTC) such as benzyltriethylammonium chloride is employed alongside a titanium superoxide catalyst[1]. The PTC shuttles the peroxide anion into the organic phase, allowing the titanium catalyst to facilitate the oxidation of the phenol to the quinone. Subsequent reduction via catalytic hydrogenation (H2/Ni) or chemical reduction yields the target hydroquinone[3].

Fig 1: Two-step biphasic oxidation and reduction workflow for 2-methyl-1,4-benzenediol.

Protocol 1: Self-Validating Biphasic Synthesis

Step 1: Oxidation

-

Preparation: In a jacketed reaction vessel, combine o-cresol (1.0 eq), Ti-Superoxide catalyst, benzyltriethylammonium chloride (0.05 eq), and toluene[1].

-

Heating: Heat the mixture to 50-60 °C under vigorous mechanical stirring (≥800 rpm)[1]. Causality: High shear is required to maximize the interfacial surface area between the aqueous and organic phases.

-

Oxidant Addition: Add 30% aqueous H2O2 (excess) dropwise over 1 hour, strictly maintaining the temperature between 50-60 °C[1].

-

Self-Validation Checkpoint (Visual & Thermal): The successful initiation of phase transfer is validated by an immediate exothermic response. Furthermore, the solution will transition from colorless to a deep, vibrant yellow/orange, confirming the formation of the conjugated 2-methyl-1,4-benzoquinone intermediate. If the color does not shift, phase transfer has failed.

-

Workup: Cool to room temperature, filter the catalyst, and isolate the organic layer containing the benzoquinone[1].

Step 2: Reduction

-

Hydrogenation: Transfer the intermediate to a high-pressure reactor with a Raney Nickel catalyst. Pressurize with H2 gas to 0.6 MPa and heat to 100 °C[3].

-

Self-Validation Checkpoint (Pressure & Chromic Shift): The reaction progress is intrinsically tied to the pressure drop in the reactor (H2 consumption). Simultaneously, the vibrant yellow color of the quinone will fade to a colorless solution as aromaticity is restored in the hydroquinone product. The cessation of pressure drop and complete loss of yellow color validate 100% conversion.

Route B: The Elbs Persulfate Oxidation (Direct Approach)

For laboratory-scale synthesis avoiding high-pressure hydrogenation, the Elbs persulfate oxidation offers a direct, equimolar route from o-cresol to 2-methyl-1,4-benzenediol.

Mechanistic Causality

This reaction relies on the nucleophilic attack of a phenoxide ion on the electron-deficient oxygen of a persulfate ion ( S2O82− ). The presence of the ortho-methyl group sterically hinders the ortho position, directing the attack almost exclusively to the para position. An intermediate aryl sulfate is formed, which is subsequently hydrolyzed under acidic conditions to release the hydroquinone.

Fig 2: Mechanistic pathway of the Elbs persulfate oxidation of 2-methylphenol.

Protocol 2: Self-Validating Elbs Oxidation

-

Deprotonation: Dissolve o-cresol in a strong aqueous NaOH solution (pH > 13) to force complete conversion to the phenoxide/quinonoid resonance form.

-

Oxidation: Slowly add an equimolar quantity of potassium persulfate ( K2S2O8 ) while maintaining the temperature below 20 °C. Causality: Persulfate decomposes rapidly at higher temperatures, which would ruin the stoichiometric balance.

-

Self-Validation Checkpoint (pH Monitoring): As the persulfate is consumed and the aryl sulfate forms, hydroxide ions are consumed. A steady drop in pH serves as a real-time, self-validating metric of reaction progression without the need for external sampling.

-

Hydrolysis: Once the reaction stabilizes, acidify the mixture with HCl and heat to reflux. The acidic environment cleaves the sulfate group, releasing 2-methyl-1,4-benzenediol.

Advanced Alternative Routes

Acid-Catalyzed Rearrangement (Gas-Phase)

An alternative industrial method involves the acid-catalyzed rearrangement of p-dimethoxybenzene. By passing a gaseous stream of p-dimethoxybenzene over an ultrastabilized faujasite-type zeolite (US-Y) at 200-400 °C, the methyl groups migrate, yielding 2-methyl-1,4-benzenediol[1][2]. This method is highly scalable but requires specialized quartz tube reactors and precise contact time control (2-3 seconds)[1].

Green Aldol Condensation

Recent advancements in green chemistry have demonstrated a lithium-free synthesis utilizing 1,4-cyclohexanedione and paraformaldehyde in a hydroalcoholic medium with K2CO3 [4]. This tandem aldolic condensation/isomerization/aromatization is environmentally superior but suffers from lower yields due to the degradation of formaldehyde under alkaline conditions[4].

Quantitative Route Comparison

To aid in strategic decision-making, the quantitative parameters of the discussed synthetic routes are summarized below.

| Synthetic Route | Primary Reagents / Catalysts | Operating Temperature | Typical Yield | Scalability | Environmental & Safety Profile |

| Biphasic Ox/Red | o-Cresol, H2O2 , Ti-Superoxide, H2 /Ni | 50-60 °C (Ox), 100 °C (Red) | ~50-60% | High | Moderate (Requires high-pressure H2 ) |

| Elbs Persulfate | o-Cresol, K2S2O8 , NaOH, HCl | <20 °C (Ox), Reflux (Hyd) | ~40-50% | Medium | Poor (Generates high sulfate salt waste) |

| Zeolite Catalysis | p-Dimethoxybenzene, US-Y Zeolite | 200-400 °C | Moderate | High | Good (Solid, recoverable catalyst) |

| Green Aldol | 1,4-Cyclohexanedione, Paraformaldehyde | Reflux | Variable | Low | Excellent (Aqueous/alcoholic media) |

References

- METHYLHYDROQUINONE - Ataman Kimya.atamanchemicals.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3PnWdQLPTHtIkfs9QVaHrRqoNDtJIoQoIxGliWy_R7lYyf_Ve3P3TMAjwifRwXote-rU3OI6JO_fOQOGwmW3l_HiSFhYYCZ1dPnpy9OGQa1j_UOqc4j4DRwiLXlfK2t0ZkBEYc6ztZjKPhszHgY9Bvz5drfw=]

- Methylhydroquinone | High-Purity Research Chemical - Benchchem.benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3tSHXlXQQ4g9ZMJeG_f2S57O1b_VUsXWJWOGr47QilZpVgqoiZ1eHxGNMuw53UeMyCv-yPzD5mafV6ECrqX93Wmc6vaesIw98HN4SS8Cal-Ac9uJx7eaktZ3i_T_Q_4pW_N4UyWc=]

- Full article: Green, lithium salt-free synthesis of 2-alkylated 1,4-benzenediols in hydroalcoholic media - Taylor & Francis.tandfonline.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpw4J6-iwp4QGL5hN4KeLlHF0sfkl6sisNaMK_3SiLbBZvibOzRkdD0nFcgfmqZzoYYnWlWc2aC7DHMtrjwbQizzJxCbfJPt4C3ey9y43zVgU0xxnim8o-4EniLfOPgfLR17TnRiT7XyhUva5tSJrCb2wOsBkoG0i1CG0KvA==]

- TOLUHYDROQUINONE - Ataman Kimya.atamanchemicals.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyG8lJzw-yhxHTtnVKCTAYs4yQ1E7d-vuQr1r39QwdA4Z7n1gm4oSoVoVh98YWAEUYYXWg7PUUivRelSD960g7XhS2kVadsATAxLTBCJoKoLAVnGomib561YIgZUmVf_Q9MxZCLiHo9k3Q3k_-xA8E-Mye]

- 95-71-6 (邻甲基对苯二酚,Methylhydroquinone) - 960化工网.chem960.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqBV4qbYaCrlkiwR0twmJBD4nP8ohPI_XMvdzA-lPnUv-Uk70tyXhWPKZkK7FjfHvM5Hz_lM9s353Pex6yFEftTSpPXdjtLZ-7D5ZhqG_FXE7tu6B5JE7HX-HnbmA=]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydroquinone (2-methylbenzene-1,4-diol), also known as toluhydroquinone, is an aromatic organic compound with significant applications across various scientific and industrial domains. A derivative of hydroquinone, it is characterized by a methyl group substituted on the benzene ring, a feature that subtly yet significantly modifies its chemical behavior compared to its parent compound. This guide provides a comprehensive exploration of the core physicochemical properties of methylhydroquinone, offering insights into its behavior, analytical characterization, and practical applications, particularly within the realms of chemical synthesis, polymer science, and drug development. Its role as a potent antioxidant and a versatile chemical intermediate underpins its importance in these fields.[1][2]

Section 1: Fundamental Physicochemical Characteristics

Methylhydroquinone typically presents as a white to off-white or light beige crystalline solid or powder with a faint, characteristic phenolic odor.[3][4][5] It is stable under normal laboratory conditions but is combustible and incompatible with strong oxidizing agents and strong bases.[6][7]

Structural and Molecular Data

A thorough understanding of methylhydroquinone begins with its fundamental molecular and structural properties.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈O₂ | [8][9] |

| Molecular Weight | 124.14 g/mol | [8][9] |

| Canonical SMILES | CC1=CC(=O)C=CC1=O | [3] |

| InChI Key | CNHDIAIOKMXOLK-UHFFFAOYSA-N | [3][9] |

| CAS Number | 95-71-6 | [3][10] |

Molecular Structure of Methylhydroquinone ```dot graph "Molecular Structure of Methylhydroquinone" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; O2 [label="O"]; H2 [label="H"]; C_methyl [label="C"]; H_methyl1 [label="H"]; H_methyl2 [label="H"]; H_methyl3 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Hydroxyl groups C1 -- O1; O1 -- H1; C4 -- O2; O2 -- H2;

// Methyl group C2 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; }

Caption: A typical workflow for the synthesis of methylhydroquinone.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the solubility of a compound. [2] Methodology:

-

Preparation: Add an excess amount of methylhydroquinone to a known volume of the solvent in a sealed vial. [2]2. Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. [2]3. Sampling and Filtration: Allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. [2]4. Quantification: Analyze the concentration of methylhydroquinone in the filtered solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). [2]5. Data Analysis: Calculate the solubility based on the measured concentration. The experiment should be repeated to ensure accuracy. [2]

Determination of pKa (pH-Metric Titration)

The pKa values of methylhydroquinone can be determined by pH-metric titration. [2] Methodology:

-

Solution Preparation: Prepare a solution of methylhydroquinone of a known concentration in a suitable solvent system (e.g., water-ethanol mixture). [2]2. Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH of the solution with a calibrated pH meter. [2]3. Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Section 5: Safety and Handling

Methylhydroquinone is harmful if swallowed and can cause skin and eye irritation. [11][12][13]It may also cause respiratory tract irritation. [11][12]Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. [12]It should be used in a well-ventilated area or a chemical fume hood. [12]Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. [6][12]

Conclusion

Methylhydroquinone is a compound with a rich and diverse range of physicochemical properties that make it a valuable asset in both industrial and research settings. Its antioxidant capabilities are well-established, leading to its widespread use as a stabilizer. Furthermore, its emerging biological activities, including anti-angiogenic and anti-inflammatory effects, position it as a compound of significant interest for future drug discovery and development endeavors. A thorough understanding of its fundamental properties, as detailed in this guide, is paramount for its effective and safe utilization in advancing scientific and technological innovation.

References

- Ningbo Inno Pharmchem Co.,Ltd. (2026, February 28). Key Chemical Properties and Synthesis of 2-Methylhydroquinone for Industrial Use.

- CymitQuimica. (n.d.). CAS 95-71-6: Methylhydroquinone.

- Guidechem. (n.d.). 2-Methylhydroquinone 95-71-6 wiki.

- ChemicalBook. (n.d.). 95-71-6(2-Methylhydroquinone) Product Description.

- Capot Chemical Co., Ltd. (2019, January 29). MSDS of O-methylhydroquinone.

- MilliporeSigma. (n.d.). Methylhydroquinone 99% 95-71-6.

- Ataman Kimya. (n.d.). METHYLHYDROQUINONE.

- Ataman Kimya A.Ş. (n.d.). METHYLHYDROQUINONE.

- ECHEMI. (n.d.). 95-71-6, Methylhydroquinone Formula.

- Ataman Kimya. (n.d.). TOLUHYDROQUINONE.

- Nursamsiar, N., et al. (2018, July 30). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Journal of Applied Pharmaceutical Science, 8(7), 016-020.

- National Center for Biotechnology Information. (n.d.). Methylhydroquinone. PubChem Compound Database.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylhydroquinone, 99%.

- Ataman Kimya. (n.d.). METHYLHYDROQUINONE.

- Thermo Fisher Scientific. (2009, August 21). SAFETY DATA SHEET.

- Lab Pro. (n.d.). Methylhydroquinone, 100G - M0342-100G.

- Ataman Kimya. (n.d.). MEHQ (METHYLHYDROQUINONE).

- Ningbo Inno Pharmchem Co.,Ltd. (2025, October 21). 2-Methylhydroquinone: Enhancing Stability and Performance as an Antioxidant.

- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-Methylhydroquinone(95-71-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Methylhydroquinone(95-71-6) 13C NMR spectrum.

- Actylis. (n.d.). 2-Methylhydroquinone.

- Sigma-Aldrich. (n.d.). Methylhydroquinone 99% 95-71-6.

- Stenutz. (n.d.). 2-methylhydroquinone.

- ChemicalBook. (n.d.). 2-Methylhydroquinone synthesis.

- Benchchem. (n.d.). Methylhydroquinone | High-Purity Research Chemical.

- Sigma-Aldrich. (n.d.). Methylhydroquinone 99% 95-71-6.

- PrepChem.com. (n.d.). Synthesis of methyl hydroquinone.

- Fisher Scientific. (2009, August 21). SAFETY DATA SHEET.

- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.

- Google Patents. (n.d.). FR2637893A1 - PROCESS FOR THE PREPARATION OF METHYLHYDROQUINONE.

- Otto Chemie Pvt. Ltd. (n.d.). Methylhydroquinone, 99% 95-71-6 India.

- Patsnap. (2018, September 14). Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor.

- ResearchGate. (2026, March 3). Synthesis, biological evaluation, and docking analysis of methyl hydroquinone and bromo methyl hydroquinone as potent cyclooxygenase (COX-1 and COX-2) inhibitors | Request PDF.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methylhydroquinone | High-Purity Research Chemical [benchchem.com]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. Methylhydroquinone | C7H8O2 | CID 7253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 95-71-6 CAS MSDS (2-Methylhydroquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.be [fishersci.be]

- 8. nbinno.com [nbinno.com]

- 9. メチルヒドロキノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. CAS 95-71-6: Methylhydroquinone | CymitQuimica [cymitquimica.com]

- 11. capotchem.cn [capotchem.cn]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

The Biological Activity and Mechanistic Pathways of Methyl-Benzenetriol Isomers: A Comprehensive Technical Guide

Executive Overview

Benzenetriols (trihydroxybenzenes) are a class of phenolic compounds characterized by three hydroxyl groups on a benzene ring. The positional isomerism of these hydroxyl groups—yielding phloroglucinol (1,3,5-benzenetriol), pyrogallol (1,2,3-benzenetriol), and hydroxyquinol (1,2,4-benzenetriol)—dictates their chemical reactivity, stability, and biological targets[1]. The addition of a methyl group to these aromatic rings fundamentally alters their lipophilicity, steric hindrance, and susceptibility to oxidative dimerization[1].

As a Senior Application Scientist, I have structured this guide to dissect the distinct biological activities, mechanistic pathways, and field-proven experimental validation protocols for the three primary methyl-benzenetriol isomers. We will move structurally from stable, functionalizable scaffolds to prodrug-like converters, and finally to highly reactive transient biosynthetic intermediates.

Methyl-1,3,5-benzenetriol (Methylphloroglucinol): Stable Scaffolds for Antimicrobial and Anti-inflammatory Design

Methylphloroglucinol serves as a critical, stable pharmacophore in natural products isolated from the medicinal plant Dryopteris fragrans[2]. The symmetric placement of hydroxyl groups allows for extensive, predictable functionalization without immediate auto-oxidation.

Mechanistic Insight

Structure-activity relationship (SAR) studies reveal that the hydroxyl group of methylphloroglucinol and the butyryl group at the C-4 position are critical for target binding[2]. By using pseudoaspidinol as a lead compound and introducing an allylamine pharmacophore into the methylphloroglucinol scaffold, researchers have achieved potent antifungal activity against dermatophytes like Trichophyton rubrum[2]. Furthermore, synthetic alkylated acylphloroglucinols based on this core exhibit strong anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB)[3].

Self-Validating Protocol: Resazurin-Assisted Broth Microdilution for Antifungal MIC

Causality Note: Phenolic compounds often auto-oxidize into highly colored quinones, which visually obscures standard turbidity-based Minimum Inhibitory Concentration (MIC) readings. We utilize Resazurin (a metabolic viability dye) to provide a colorimetric, objective readout that bypasses optical interference from the drug itself.

-

System Suitability & Controls: Prepare a 96-well plate. Designate Column 11 for the positive control (Terbinafine, 1 µg/mL) and Column 12 for the negative control (1% DMSO vehicle).

-

Inoculum Preparation: Standardize T. rubrum conidial suspension to 1×104 CFU/mL in RPMI 1640 medium buffered to pH 7.0 with MOPS.

-

Serial Dilution: Perform a two-fold serial dilution of the methylphloroglucinol derivative (from 125 µg/mL down to 0.97 µg/mL) across Columns 1-10.

-

Incubation: Inoculate the plate and incubate at 28°C for 96 hours.

-

Viability Trapping: Add 20 µL of 0.02% Resazurin solution to all wells. Incubate for an additional 24 hours.

-

Validation & Readout: A color shift from blue (resazurin) to pink (resorufin) indicates fungal viability. The MIC is the lowest concentration well remaining strictly blue. The assay is only valid if Column 11 is blue and Column 12 is pink.

Methyl-1,2,3-benzenetriol (Methylpyrogallol): Oxidative Dimerization and Enzyme Inhibition

Unlike the stable phloroglucinols, methylpyrogallol isomers (specifically 4-methylpyrogallol) exhibit a fascinating "prodrug-like" behavior driven by their contiguous hydroxyl groups.

Mechanistic Insight

In vitro assays initially show 4-methylpyrogallol as a weak inhibitor of Xanthine Oxidase (XO)[4]. However, under physiological conditions (pH 7.4, 37°C), 4-methylpyrogallol undergoes spontaneous, sequential oxidative dimerization and decarboxylation to form 1,7-dimethylpurpurogallin[4][5]. This resulting purpurogallin derivative is a highly potent XO inhibitor (IC50 ~0.2 µmol/L) and a radical scavenger that blocks uric acid and reactive oxygen species (ROS) production[4][5].

Fig 1. Oxidative dimerization of 4-methylpyrogallol to 1,7-dimethylpurpurogallin for XO inhibition.

Self-Validating Protocol: Time-Dependent Xanthine Oxidase Inhibition Assay

Causality Note: Failing to pre-incubate the compound results in false-negative efficacy data. We must force the oxidative dimerization before introducing the enzyme to accurately measure the active pharmacophore's kinetics. Furthermore, a background subtraction step is mandatory because purpurogallins absorb strongly at the UV-Vis wavelengths used to detect uric acid.

-

Compound Pre-Incubation: Dissolve 4-methylpyrogallol in 50 mM phosphate buffer (pH 7.4). Incubate at 37°C for 45 minutes to allow complete conversion to 1,7-dimethylpurpurogallin[5].

-

Background Baseline: Transfer 100 µL of the converted solution to a UV-transparent cuvette. Add 100 µL of 0.15 mM xanthine substrate. Measure absorbance at 295 nm ( Absbackground ).

-

Enzyme Addition: Add 10 µL of Xanthine Oxidase (0.05 U/mL) to the cuvette.

-

Kinetic Measurement: Immediately monitor the change in absorbance at 295 nm for 5 minutes ( Absreaction ).

-

Validation: Include Allopurinol (10 µM) as a positive control. Calculate true inhibition by subtracting Absbackground from Absreaction to eliminate optical interference from the dimerized compound.

Methyl-1,2,4-benzenetriol: A Highly Reactive Biosynthetic Intermediate

The 1,2,4-benzenetriol core is notoriously unstable and highly susceptible to auto-oxidation, generating ROS and acting as a genotoxic agent[6]. In nature, it is rarely a final product, but rather a transient intermediate.

Mechanistic Insight

In the entomopathogenic fungus Beauveria bassiana, 6-methyl-1,2,4-benzenetriol is a critical intermediate in the biosynthesis of the insecticidal and antimicrobial compound oosporein[7]. The polyketide synthase OpS1 produces orsellinic acid (OA), which is subsequently hydroxylated by the OpS4 enzyme into 6-methyl-1,2,4-benzenetriol[7]. Because of its extreme reactivity, this benzenetriol rapidly dimerizes (either enzymatically via OpS7 or non-enzymatically via auto-oxidation) into 5,5'-dideoxy-oosporein, ultimately forming oosporein[7]. It also acts as an intermediate in penicillic acid biosynthesis in Penicillium cyclopium[6][8].

Fig 2. Biosynthetic pathway of oosporein via the 6-methyl-1,2,4-benzenetriol intermediate.

Self-Validating Protocol: Heterologous Expression and Intermediate Trapping

Causality Note: Because 6-methyl-1,2,4-benzenetriol rapidly auto-oxidizes into dimers[7], standard aerobic extraction will yield zero monomer. The extraction must be performed under an inert argon atmosphere using strictly degassed solvents.

-

Strain Engineering: Express the OpS4 gene in a heterologous yeast host (e.g., Pichia pastoris GS115). Prepare an empty-vector yeast strain as an absolute negative control to rule out endogenous yeast metabolism[7].

-

Precursor Feeding: Supplement the yeast culture with 1 mM Orsellinic Acid (OA) and ferment for 48 hours.

-

Anaerobic Quenching: Transfer the culture vessel to an anaerobic glove box purged with Argon. Quench the metabolism by adding ice-cold, degassed methanol (1:1 v/v).

-

Extraction: Extract the supernatant with degassed ethyl acetate. Dry the organic layer under a gentle stream of nitrogen gas.

-

HPLC-MS Analysis: Immediately resuspend the pellet in degassed mobile phase and inject into an LC-MS system. Monitor for the m/z corresponding to 6-methyl-1,2,4-benzenetriol. The presence of the monomer in the OpS4 strain, and its absence in the empty-vector strain, validates the specific enzymatic hydroxylation[7].

Quantitative Data Synthesis

The following table synthesizes the primary biological activities and efficacy metrics of the discussed methyl-benzenetriol isomers and their key derivatives.

| Isomer Class | Specific Derivative / Pathway | Biological Origin | Primary Biological Target / Activity | Key Quantitative Metric |

| Methyl-1,3,5-benzenetriol | Allylamine-phloroglucinol | Dryopteris fragrans | Antifungal (T. rubrum) | MIC = 3.05 μg/mL[2] |

| Methyl-1,3,5-benzenetriol | Alkylated acylphloroglucinol | Synthetic Library | Anti-inflammatory (iNOS) | IC₅₀ = 19.0 µM[3] |

| Methyl-1,2,3-benzenetriol | 1,7-Dimethylpurpurogallin | Biomimetic Oxidation | Xanthine Oxidase (XO) | IC₅₀ ≈ 0.2 µmol/L[4] |

| Methyl-1,2,4-benzenetriol | 6-Methyl-1,2,4-benzenetriol | Beauveria bassiana | Insecticidal (Oosporein) | Pathway Intermediate[7] |

Sources

- 1. scielo.br [scielo.br]

- 2. Antifungal Agents: Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 6. Buy 1,2,4-Benzenetriol | 533-73-3 [smolecule.com]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

A Technical Guide to the Natural Sources, Biosynthesis, and Therapeutic Potential of Methylhydroquinone Compounds

Abstract

Methylhydroquinone (2-methyl-1,4-benzenediol), also known as toluquinol, is a naturally occurring aromatic organic compound that has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of the natural sources of methylhydroquinone and its derivatives, delving into their biosynthesis, methodologies for extraction and isolation, and their therapeutic potential, with a particular focus on their anti-inflammatory and anti-angiogenic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview to support further investigation and application of these promising natural products.

Introduction: The Significance of Methylhydroquinone

Methylhydroquinone is a member of the hydroquinone class of compounds, characterized by a benzene ring with two hydroxyl groups in the para position and a methyl group substituent.[1] This seemingly simple molecule is a key player in the chemical defense mechanisms of various organisms and a precursor to a range of bioactive compounds.[2] Its derivatives are found across different biological kingdoms and exhibit a spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[3][4] The core value of methylhydroquinone lies in its redox properties, acting as a potent antioxidant, and its ability to modulate key signaling pathways involved in inflammation and angiogenesis.[3][5]

Natural Occurrence of Methylhydroquinone Compounds

Methylhydroquinone and its derivatives are biosynthesized by a diverse array of organisms, from microorganisms to plants and insects. Understanding these natural sources is the first step toward harnessing their therapeutic potential.

Fungal Kingdom: A Rich Reservoir

Fungi, particularly from the phylum Ascomycota, are prolific producers of methylhydroquinone and related compounds. These metabolites often play a role in the fungus's interaction with its environment.

-

Penicillium and Aspergillus Species: Several species within these ubiquitous genera are known to produce toluquinol, a synonym for methylhydroquinone.[6] In some cases, it is considered a shunt product from other biosynthetic pathways.[6]

-

Marine-Derived Fungi: The marine environment is a source of unique fungal biodiversity, and marine fungi have been identified as producers of novel methylhydroquinone derivatives. For instance, Gliomastix sp. has been shown to produce a variety of hydroquinone derivatives with cytotoxic and antitubercular activities.[7] Toluquinol, isolated from a marine fungus, has demonstrated potent anti-angiogenic properties.[4]

-

Other Fungal Sources: Methylhydroquinone has also been reported in other fungal species such as Hydropisphaera erubescens and Botryosphaeria berengeriana.[1][8] The Andean-Patagonian fungus Phylloporia boldo produces halogenated hydroquinone metabolites, showcasing the chemical diversity that can be built upon the methylhydroquinone scaffold.[9]

The Plant Kingdom: A Diverse Array of Sources

Plants synthesize a vast repertoire of secondary metabolites, and methylhydroquinone derivatives are found in various plant families, often as part of their defense mechanisms or as precursors to more complex molecules.

-

Piper crassinervium (Piperaceae): The fruits of this plant are a source of prenylated methylhydroquinone compounds, which have demonstrated significant antioxidant activities.[5][10]

-

Garcinia atroviridis (Guttiferae): The roots of this plant contain prenylated hydroquinones, including 4-methylhydroatrovirinone.[11][12]

-

Pyrola rotundifolia (Ericaceae): This plant is another documented natural source of methylhydroquinone.[8]

-

Other Plant Sources: Hydroquinone and its derivatives are also found in the aerial parts of Origanum majorana (Lamiaceae) and the roots of Rhodiola sacra (Crassulaceae).[10]

The Animal Kingdom: Chemical Defense

In the animal kingdom, methylhydroquinone is primarily known for its role as a precursor in the chemical defense systems of certain insects.

-

Tenebrionid Beetles (e.g., Tribolium castaneum ): These beetles synthesize and store methylhydroquinone in specialized glands. When threatened, they enzymatically oxidize it to the more reactive and repellent methyl-1,4-benzoquinone, which is then secreted as a defensive spray.[2][13]

Biosynthesis of Methylhydroquinone: The Polyketide Pathway

The biosynthesis of methylhydroquinone in fungi and plants predominantly follows the polyketide pathway, a major route for the production of a wide array of secondary metabolites.[1][9]

Fungal Biosynthesis

In fungi, the biosynthesis of methylhydroquinone is a multi-step enzymatic process:

-

Polyketide Synthase (PKS) Activity: The pathway is initiated by a Type I polyketide synthase, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain.[1][8] Specifically for methylhydroquinone, the PKS generates 6-methylsalicylic acid.[8]

-

Decarboxylation: A decarboxylase enzyme then removes a carboxyl group from 6-methylsalicylic acid to yield m-cresol.[8]

-

Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the C-4 position of m-cresol, resulting in the formation of 2-methyl-1,4-benzenediol, or methylhydroquinone.[8]

Caption: Fungal biosynthesis of methylhydroquinone via the polyketide pathway.

Plant Biosynthesis

In plants, the biosynthesis of hydroquinone derivatives can also arise from the shikimate pathway, which produces aromatic amino acids.[14] While the specific pathway for methylhydroquinone in all plant species is not fully elucidated, it is likely to involve modifications of precursors derived from this central metabolic route.

Extraction and Isolation of Methylhydroquinone Compounds

The successful isolation of methylhydroquinone from its natural sources is a critical step for its characterization and further development. The choice of extraction and purification methods depends on the source material and the chemical properties of the target compound.

General Principles of Extraction

Solvent extraction is the most common initial step to obtain a crude extract containing methylhydroquinone.[15] The choice of solvent is crucial and is based on the polarity of the target compound. Given the hydroxyl groups, methylhydroquinone has a degree of polarity, making solvents like methanol, ethanol, and ethyl acetate suitable for its extraction.[16]

Detailed Protocol: Extraction and Purification from Fungal Culture (e.g., Penicillium sp.)

This protocol outlines a general procedure for the extraction and purification of methylhydroquinone from a fungal culture.

I. Fungal Cultivation and Harvest:

-

Inoculate a suitable liquid medium with the fungal strain of interest.

-

Incubate the culture under optimal conditions for secondary metabolite production (e.g., temperature, agitation, and duration).

-

Separate the fungal mycelium from the culture broth by filtration.

II. Extraction:

-

Mycelial Extraction:

-

Broth Extraction:

-

Perform liquid-liquid extraction on the culture filtrate using an immiscible organic solvent like ethyl acetate.[17]

-

III. Purification:

-

Solvent Partitioning:

-

Concentrate the crude extract under reduced pressure.

-

Partition the extract between two immiscible solvents (e.g., n-hexane and methanol) to remove non-polar impurities.[18]

-

-

Column Chromatography:

-

Fraction Analysis:

-

Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing methylhydroquinone.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For obtaining high-purity methylhydroquinone, further purify the relevant fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.[21]

-

Sources

- 1. Bioactive Compounds from Agricultural Residues, Their Obtaining Techniques, and the Antimicrobial Effect as Postharvest Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agricultural Residues as a Source of Bioactive Substances—Waste Management with the Idea of Circular Economy [mdpi.com]

- 3. Circular Economy in Agriculture: The Case for Bioactive Compounds from Sea Buckthorn By-products | Environmental Research, Engineering and Management [erem.ktu.lt]

- 4. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural Products Extraction of the Future—Sustainable Manufacturing Solutions for Societal Needs [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4'-Dimethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trends and Challenges in the Industrialization of Natural Colorants [article.sapub.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Optimization of the scale-up production process for high-yield laccase from white-rot fungi [frontiersin.org]

- 12. Exploration of Bioactive Compounds from Agricultural Waste for the Development of Value-Added Products | West Science Agro [wsj.westsciences.com]

- 13. Inhibition of ex vivo VEGF-induced angiogenesis by tyrosol and hydroxytyrosol: a quantitative three-dimensional mouse aortic ring model - Food & Function (RSC Publishing) DOI:10.1039/D5FO02820E [pubs.rsc.org]

- 14. Synthetic biology routes to new and extinct natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 15. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 16. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 17. readersinsight.net [readersinsight.net]

- 18. Hydroquinone exposure accumulates neutral lipid by the activation of CDP-DAG pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vegfa signals through ERK to promote angiogenesis, but not artery differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring functional and structural features of chemically related natural prenylated hydroquinone and benzoic acid from Piper crassinervium (Piperaceae) on bacterial peroxiredoxin inhibition | PLOS One [journals.plos.org]

- 21. Insecticidal and Repellent Activity of Piper crassinervium Essential Oil and Its Pure Compounds Against Imported Fire Ants (Hymenoptera: Formicidae) [mdpi.com]

Spectroscopic Elucidation and Methodological Workflows for 2,4,6-Trihydroxytoluene

Executive Summary

2,4,6-Trihydroxytoluene (CAS 88-03-9), widely known as 2-methylphloroglucinol, is a symmetrical, highly functionalized aromatic compound. It serves as a critical precursor in the synthesis of antioxidant aurone derivatives and as a green, non-toxic intermediate for high-energy materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB)[1]. This whitepaper provides an in-depth technical analysis of its spectroscopic signatures (NMR, IR, MS) and establishes self-validating experimental protocols for its isolation and structural verification.

Mechanistic Basis of Spectroscopic Signatures

The structural verification of 2,4,6-trihydroxytoluene relies on orthogonal spectroscopic techniques. The molecule's symmetry and the profound electron-donating nature of its substituents dictate its unique spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The three hydroxyl (-OH) groups exert a powerful +M (mesomeric) effect, pushing electron density into the aromatic ring. This dramatically increases the diamagnetic shielding at the unsubstituted aromatic carbons, shifting their corresponding proton signals significantly upfield compared to standard benzene derivatives.

Table 1: Summarized 1 H NMR Spectral Data (400 MHz, DMSO- d6 ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Assignment | | :--- | :--- | :--- | :--- | :--- | | -CH 3 | 1.80 – 1.95 | Singlet (s) | 3H | Methyl protons. Shielded by the aromatic ring but slightly deshielded by the two ortho-OH groups. | | Ar-H | 5.70 – 5.85 | Singlet (s) | 2H | Aromatic protons (C3, C5). Experiencing immense shielding due to the synergistic electron-donating effects of three hydroxyls[2]. | | -OH | 8.50 – 9.00 | Broad Singlet (br s) | 3H | Phenolic protons. Broadened due to chemical exchange and intermolecular hydrogen bonding. |

Table 2: Summarized 13 C NMR Spectral Data (100 MHz, DMSO- d6 ) | Carbon Type | Chemical Shift ( δ , ppm) | Causality & Assignment | | :--- | :--- | :--- | | C2, C6 | ~156.0 | Quaternary aromatic carbons attached to -OH (ortho to methyl). Deshielded by the electronegative oxygen atoms. | | C4 | ~154.0 | Quaternary aromatic carbon attached to -OH (para to methyl). | | C1 | ~105.0 | Quaternary aromatic carbon attached to the methyl group. | | C3, C5 | ~94.5 | Unsubstituted aromatic CH carbons. Highly shielded by ortho/para -OH groups. | | -CH 3 | ~8.0 – 10.0 | Primary methyl carbon. |

Mass Spectrometry and Infrared Markers

In Electron Impact Mass Spectrometry (EI-MS), the molecule exhibits a highly stable molecular ion[3]. Infrared spectroscopy further confirms the dense hydrogen-bonding network inherent to polyhydroxylated benzenes[4].

Table 3: MS and IR Diagnostic Markers

| Technique | Key Signals | Interpretation & Structural Logic |

|---|

| GC-MS (EI) | m/z 140, 139, 138 | The molecular ion [M] + at m/z 140 confirms the exact mass of C 7 H 8 O 3 . Sequential losses of protons yield m/z 139 and 138[3]. | | FTIR (KBr) | 3460, 3380 cm −1 | Broad O-H stretching vibrations. The dual maxima indicate complex inter- and intramolecular hydrogen bonding states[4]. | | FTIR (KBr) | 1681, 1600, 1520 cm −1 | C=C aromatic skeletal vibrations. Sharp absorption bands confirm the rigid planar nature of the aromatic ring[4]. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the isolation and characterization of 2,4,6-trihydroxytoluene must follow strict, self-validating methodologies.

Protocol 1: Isolation via TNT Transformation

Traditionally, 2-methylphloroglucinol was expensive to source. However, modern ecological pathways allow for its high-yield extraction from 2,4,6-trinitrotoluene (TNT) wastes via a modified Bamberger rearrangement[5][6].

-

Acidic Reduction: Suspend TNT waste in a boiling 10% H 2 SO 4 aqueous medium with ammonium-containing catalysts.

-

Causality Note: Sulfates are strictly chosen over chlorides to prevent reactor corrosion during the aggressive acidic boiling phase[5].

-

-

Reflux & Rearrangement: Maintain reflux at 100°C for 4–6 hours. The highly energetic nitro groups are systematically reduced and substituted by hydroxyl groups.

-

Precipitation: Cool the reaction mixture to 4°C. The target compound precipitates due to its sharply reduced solubility in cold acidic water.

-

Recrystallization: Purify the crude precipitate using an ethanol/water gradient to achieve >95% purity (verified by NMR).

Protocol 2: Self-Validating NMR Sample Preparation

A standard NMR run can misidentify exchangeable protons. This protocol embeds a QA/QC validation step directly into the methodology.

-

Solvent Selection: Dissolve 15 mg of the purified crystal in 0.6 mL of anhydrous DMSO- d6 .

-

Causality Note: DMSO- d6 is utilized instead of CD 3 OD because aprotic solvents slow down the chemical exchange of phenolic protons, allowing the three -OH groups to be distinctly integrated rather than lost to the solvent peak.

-

-

Baseline Acquisition: Acquire the standard 1D 1 H NMR spectrum. Integrate the methyl (3H), aromatic (2H), and hydroxyl (3H) signals.

-

D 2 O Shake Test (Validation): Add 10 µL of Deuterium Oxide (D 2 O) to the NMR tube, shake vigorously for 10 seconds, and re-acquire the spectrum.

-

Validation Logic: The broad singlet at 8.50–9.00 ppm must completely disappear due to deuterium exchange (R-OH → R-OD). If the peak persists, the sample contains an amide or tightly bound impurity, failing the validation.

-

Logical Relationships and Visualizations

The following diagrams map the operational logic from crude extraction to orthogonal spectroscopic validation.

Figure 1: End-to-end workflow from TNT waste transformation to validated 2,4,6-trihydroxytoluene.

Figure 2: Orthogonal spectroscopic validation logic for structural elucidation.

Conclusion

The spectroscopic profiling of 2,4,6-trihydroxytoluene requires an understanding of how its dense electron-donating substituents manipulate local magnetic fields. By employing self-validating protocols—such as the D 2 O shake test and orthogonal MS/NMR cross-referencing—researchers can guarantee the purity of this compound before deploying it in downstream pharmaceutical or materials synthesis.

References

-

Title: 2-Methylphloroglucinol | C7H8O3 | CID 66606 - PubChem Source: nih.gov URL: [Link]

-

Title: Manufacture of TATB and TNT from Biosynthesized Phloroglucinols - DTIC Source: dtic.mil URL: [Link]

-

Title: Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives Source: semanticscholar.org URL: [Link]

-

Title: Some Aspects of Chemical Transformations of Trinitrotoluene - NAUN Source: naun.org URL: [Link]

-

Title: Bamberger Rearrangement during TNT Metabolism by Clostridium acetobutylicum Source: dss.go.th URL: [Link]

-

Title: Crystal and Molecular Structure, and Spectral Characteristics of Sodium 3,5-Bis(Hydroxyimino)... Source: scispace.com URL: [Link]

Sources

Comprehensive Technical Guide: Chemical Properties and Pharmacological Utility of 2-Methylhydroquinone (CAS 95-71-6)

Executive Summary

2-Methylhydroquinone (CAS 95-71-6), also known as toluhydroquinone or toluquinol, is a structurally modified hydroquinone derivative characterized by a single methyl substitution on the aromatic ring. While traditionally recognized as a robust industrial polymerization inhibitor and antioxidant, recent isolation of this compound as a secondary metabolite from marine symbiotic fungi (e.g., Aspergillus sp. and Penicillium sp.) has unveiled its potent pharmacological potential. This whitepaper provides an in-depth analysis of its physicochemical properties, its dual-mechanism role in oncology as an angiosuppressor and reactive oxygen species (ROS) generator, and the validated experimental protocols required to study its effects in vitro.

Physicochemical Profiling and Structural Dynamics

The addition of a methyl group to the hydroquinone backbone fundamentally alters the molecule's steric profile and electron density. This aliphatic substitution acts as an electron-donating group, subtly lowering the redox potential compared to the parent hydroquinone, which enhances its reactivity as both a free radical scavenger and a redox-cycling agent in biological systems. Furthermore, the disrupted molecular symmetry lowers its melting point and modifies its partition coefficient, optimizing its cellular permeability for pharmacological applications.

Table 1: Quantitative Physicochemical Specifications

| Property | Value / Specification | Causality / Significance |

| CAS Number | 95-71-6 | Primary chemical identifier. |

| Molecular Formula | C₇H₈O₂ | Methylated derivative of 1,4-benzenediol. |

| Molecular Weight | 124.14 g/mol | Low molecular weight facilitates rapid cellular uptake. |

| Appearance | White to pale yellow crystals | Color shifts to yellow/brown upon oxidation to toluquinone. |

| Melting Point | 125°C – 130°C | Lower than hydroquinone (172°C) due to disrupted crystal lattice symmetry 1. |

| Boiling Point | 277.8°C (at 760 mmHg) | Indicates high thermal stability for industrial resin processing. |

| Density | 1.21 g/cm³ | Standard density for substituted phenolic compounds. |

| Aqueous Solubility | 77 g/L (at 25°C) | Limited in water; highly soluble in ethanol, ether, and DMSO for in vitro assays. |

Mechanistic Pharmacology: Oncology and Angiogenesis

In drug development, 2-Methylhydroquinone operates via a dual-axis mechanism, making it a compelling candidate for anti-cancer therapeutics.

Axis 1: Angiogenesis Suppression Tumor metastasis relies heavily on angiogenesis—the formation of new blood vessels. 2-Methylhydroquinone acts as a potent angiosuppressor by directly interfering with the Akt pathway and downregulating the Ras/Raf/MEK/ERK signaling cascade 2. By inhibiting these kinases, the compound strips endothelial cells of the survival and proliferation signals required to organize into capillary networks.

Axis 2: ROS Generation and DNA Adduct Formation Within the intracellular environment, 2-Methylhydroquinone undergoes continuous redox cycling, generating Reactive Oxygen Species (ROS). At an optimal therapeutic concentration of 10 µM, the hydroxyl groups on its phenolic ring form stable hydrogen bonds with nucleic acids. This proximity allows the ROS-activated quinone intermediates to form covalent adducts with DNA, triggering cell cycle arrest and apoptosis in tumor cells 3.

Figure 1: Dual-mechanism of action of 2-Methylhydroquinone in oncology models.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify experimental causality.

Protocol A: In Vitro Angiogenesis (HUVEC Tube Formation) Assay

This assay evaluates the compound's ability to halt endothelial cell migration and capillary formation. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard model for this application 4.

Causality & Validation Setup:

-

Matrix Choice: Matrigel is used because it mimics the extracellular matrix (ECM) rich in laminin and collagen IV, which is strictly required for HUVECs to differentiate into tubes.

-

Self-Validation Controls: Include a Positive Control (VEGF, 50 ng/mL) to prove the HUVECs are healthy and capable of tube formation, and a Negative Control (Suramin, 20 µM) to prove the assay can successfully detect anti-angiogenic activity.

Step-by-Step Procedure:

-

Matrix Polymerization: Thaw Matrigel on ice. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow complete polymerization.

-

Cell Preparation: Harvest HUVECs (passages 2–5 to prevent senescence-induced artifacts) and resuspend in basal medium containing 1% FBS.

-

Compound Administration: Prepare 2-Methylhydroquinone in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Pre-treat HUVECs with 1 µM, 5 µM, and 10 µM concentrations for 30 minutes.

-

Seeding: Seed the treated HUVECs onto the polymerized Matrigel at a density of 2 × 10⁴ cells/well.

-

Incubation & Imaging: Incubate for 12–18 hours at 37°C in a 5% CO₂ atmosphere. Image using an inverted phase-contrast microscope. Quantify the number of branch points and total tube length using ImageJ (Angiogenesis Analyzer plugin).

Figure 2: Step-by-step experimental workflow for the HUVEC tube formation assay.

Protocol B: ROS Quantification and DNA Adduct Validation

To confirm that 2-Methylhydroquinone induces apoptosis via redox cycling, ROS must be quantified concurrently with DNA binding.

Step-by-Step Procedure:

-

ROS Detection via DCFDA: Seed Caco-2 or HUVEC cells in a black 96-well plate. Load cells with 10 µM H2DCFDA (a fluorogenic probe that becomes highly fluorescent upon oxidation by ROS) for 45 minutes. Wash twice with PBS.

-

Treatment: Expose cells to 10 µM 2-Methylhydroquinone. Measure fluorescence kinetics (Ex/Em = 485/535 nm) over 4 hours. Validation: Use N-acetylcysteine (NAC) as a ROS scavenger control; NAC pre-treatment should abrogate the fluorescence signal.

-

DNA Binding (EMSA): Extract genomic DNA from treated cells. Run an Electrophoretic Mobility Shift Assay (EMSA) on a 1% agarose gel. Covalent adduct formation by the quinone intermediate will increase the molecular weight and alter the charge of the DNA, resulting in a distinct retardation (shift) in electrophoretic mobility compared to the untreated control.

Industrial Applications: The Redox Paradox

Interestingly, the exact chemical property that makes 2-Methylhydroquinone toxic to cancer cells (its redox cycling capability) makes it an invaluable asset in industrial chemistry. It is heavily utilized as an antioxidant and a stabilizer for unsaturated polyesters, acrylics, and fatty esters . In monomer storage tanks, it acts as a sacrificial free-radical scavenger. By rapidly donating hydrogen atoms to nascent polymer radicals, it halts auto-polymerization chain reactions, thereby ensuring the shelf-life and safety of highly reactive petrochemicals.

References

-

PubMed / National Institutes of Health (NIH). Toluhydroquinone, the secondary metabolite of marine algae symbiotic microorganism, inhibits angiogenesis in HUVECs. Retrieved from:[Link]

-

PMC / National Institutes of Health (NIH). Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol. Retrieved from:[Link]

-

Ataman Kimya. TOLUHYDROQUINONE (THQ). Retrieved from:[Link]

Sources

- 1. 95-71-6 CAS MSDS (2-Methylhydroquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Toluhydroquinone, the secondary metabolite of marine algae symbiotic microorganism, inhibits angiogenesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 95-71-6: Methylhydroquinone | CymitQuimica [cymitquimica.com]

- 4. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Methylhydroquinone: A Technical Guide for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methylhydroquinone (2-methylbenzene-1,4-diol), also known as Toluhydroquinone (THQ), is an alkylated hydroquinone derivative widely recognized for its potent antioxidant capabilities.[1][2] It serves a critical role as a stabilizer in industrial applications, including polymers, cosmetics, and inks, preventing oxidative degradation.[3][4][5] Its mechanism of action, while rooted in the classic phenolic antioxidant model, presents a nuanced interplay of radical scavenging, redox cycling, and context-dependent pro-oxidant behavior. This guide provides an in-depth exploration of these mechanisms, supported by experimental protocols and theoretical considerations, to offer researchers and drug development professionals a comprehensive understanding of methylhydroquinone's function. The core of its antioxidant activity lies in the ability of its phenolic hydroxyl groups to donate hydrogen atoms, effectively neutralizing highly reactive free radicals and terminating oxidative chain reactions.[3][6] However, the subsequent formation of semiquinone and quinone species initiates a complex redox cycle that, in the presence of transition metals, can paradoxically generate reactive oxygen species (ROS). Understanding this duality is paramount for its effective and safe application.

The Chemical Foundation of Antioxidant Activity

Oxidative stress arises from an imbalance between the production of free radicals and the ability of a system to detoxify these reactive species. Free radicals, such as the hydroxyl radical (•OH) and peroxyl radicals (ROO•), are molecules with unpaired electrons, making them highly unstable and prone to reacting with and damaging essential molecules like lipids, proteins, and DNA. Phenolic compounds, including the hydroquinone family, are primary antioxidants that directly intercept these radicals.

Structure of Methylhydroquinone

Methylhydroquinone (MHQ) is a derivative of hydroquinone with a methyl group on the benzene ring. This substitution is not merely passive; the electron-donating nature of the methyl group influences the electronic density of the aromatic ring and the redox potential of the molecule, distinguishing its activity from that of its parent compound, hydroquinone.[6] The key functional components are the two hydroxyl (-OH) groups, which are the sites of antioxidant action.

Caption: Chemical structure of 2-Methylhydroquinone (MHQ).

Core Antioxidant Mechanisms

The antioxidant action of MHQ is primarily governed by its ability to engage with free radicals through several interconnected pathways. The feasibility of each pathway is determined by thermodynamic factors, such as bond dissociation enthalpy (BDE) and ionization potential.[7]

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The most significant mechanism for MHQ is Hydrogen Atom Transfer (HAT).[3][6] In this process, a phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This reaction is thermodynamically favorable due to the relatively low O-H Bond Dissociation Enthalpy (BDE) of phenols.[7]

Reaction: MHQ(OH)₂ + R• → MHQ(OH)O• + RH

Upon donating a hydrogen atom, MHQ is converted into a resonance-stabilized semiquinone radical. This radical is significantly less reactive than the initial free radical, thus breaking the propagation cycle of oxidation.

Caption: The Redox Cycle of Methylhydroquinone.

Alternative Mechanistic Pathways

While HAT is dominant, other mechanisms may contribute depending on the solvent and reaction environment. Density Functional Theory (DFT) calculations have explored pathways such as:

-

Sequential Electron Transfer-Proton Transfer (SET-PT): An initial electron transfer from MHQ to an oxidant, followed by proton transfer. [7]* Sequential Proton Loss-Electron Transfer (SPLET): An initial deprotonation of MHQ, followed by electron transfer from the resulting anion. [7] These pathways are particularly relevant in polar or aqueous environments where ionization is more favorable.

The Duality of Function: Pro-oxidant Activity

A critical aspect for researchers, especially in drug development, is the potential for hydroquinones to act as pro-oxidants under specific conditions. This activity is typically mediated by the presence of transition metal ions, such as iron (Fe³⁺) or copper (Cu²⁺). [8][9] In this scenario, methylhydroquinone can reduce a metal ion (e.g., Fe³⁺ to Fe²⁺), generating a semiquinone radical. [8]This semiquinone radical can then be rapidly oxidized by molecular oxygen (O₂) to form the quinone and a superoxide radical (O₂•⁻). [9]The newly formed Fe²⁺ can then participate in Fenton-type reactions to generate highly damaging hydroxyl radicals. This creates a catalytic cycle that consumes oxygen and generates ROS.

Caption: Pro-oxidant catalytic cycle of MHQ with iron.

This pro-oxidant behavior underscores the importance of evaluating antioxidants in biologically relevant systems that include metals and oxygen, as results from simple chemical assays may not capture the full picture.

Experimental Validation of Antioxidant Activity

To comprehensively assess the antioxidant capacity of methylhydroquinone, a multi-assay approach is required. This is because different assays measure distinct aspects of antioxidant action (e.g., HAT vs. electron transfer).

In Chemico Assays for Radical Scavenging

These assays use stable radical species and measure their depletion via spectrophotometry. They are excellent for high-throughput screening and for quantifying direct radical scavenging capacity.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical is a stable free radical with a deep violet color. When reduced by an antioxidant, its color fades to yellow. The change in absorbance is proportional to the radical scavenging activity. [10] Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH• in methanol (e.g., 0.1 mM). Prepare a series of dilutions of methylhydroquinone in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each methylhydroquinone dilution to 100 µL of the DPPH• solution. Include a control well with methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals).

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•⁺) using potassium persulfate. This radical has a blue-green color. Antioxidants reduce the radical cation, causing the color to fade. This assay is advantageous as it is soluble in both aqueous and organic solvents. [10] Methodology:

-

Reagent Preparation: Prepare ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

-

Reaction: Add a small volume (e.g., 10 µL) of the methylhydroquinone sample at various concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•⁺ solution.

-

Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: General workflow for DPPH and ABTS antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment. Cells are co-incubated with the test compound and a fluorescent probe. A radical initiator is then added, which oxidizes the probe, causing it to fluoresce. An effective antioxidant will prevent or reduce the oxidation of the probe, resulting in lower fluorescence. [10] Methodology:

-

Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well plate and grow to confluency.

-

Loading: Wash cells with PBS and incubate with the test compound (methylhydroquinone) and a fluorescent probe (e.g., DCFH-DA) for 1 hour.

-

Radical Initiation: Add a peroxyl radical initiator, such as AAPH, to all wells.

-

Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity every 5 minutes for 1 hour.

-

Calculation: Calculate the area under the curve for both control and treated wells. Determine the CAA value, which reflects the percentage of inhibition of fluorescence compared to the control.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

| Assay Type | Key Parameter | Typical Units | Interpretation |

| DPPH Assay | IC₅₀ | µg/mL or µM | Lower IC₅₀ indicates higher radical scavenging activity. |

| ABTS Assay | IC₅₀ / TEAC | µg/mL or µM / mmol TE/g | Lower IC₅₀ or higher TEAC indicates higher activity. |

| CAA Assay | CAA Value | µmol QE/g | Higher value indicates greater cell-protective antioxidant capacity. |

Summary and Concluding Remarks

The mechanism of action of methylhydroquinone as an antioxidant is a multifaceted process centered on its ability to donate hydrogen atoms and participate in a stabilizing redox cycle.

-

Primary Pathway: The dominant mechanism is Hydrogen Atom Transfer (HAT) , which effectively neutralizes free radicals and terminates oxidative chain reactions. [6]* Redox Cycling: MHQ undergoes a two-step oxidation to a semiquinone radical and then to a benzoquinone, allowing it to quench multiple radicals. [11]* Pro-oxidant Potential: In the presence of transition metals, the redox cycle can shift to a pro-oxidant pathway, generating reactive oxygen species. [9]This dual nature is a critical consideration for its application in biological and pharmaceutical contexts.

Future research should continue to explore the behavior of methylhydroquinone and its derivatives in complex biological systems to fully harness their therapeutic and stabilizing potential while mitigating the risks associated with pro-oxidant activity.

References

- Organic Letters. (2026, January 8). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21). 2-Methylhydroquinone: Enhancing Stability and Performance as an Antioxidant.

- PubMed. (2015, December 15). Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions: Comparison with Iron-Natural Organic Matter Interactions.

- ACS Publications. (2015, November 18). Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions: Comparison with Iron–Natural Organic Matter Interactions.

- Chem-Impex. 2-Methylhydroquinone.

- MDPI. (2024, July 30). Identification of Antioxidant Methyl Derivatives of Ortho-Carbonyl Hydroquinones That Reduce Caco-2 Cell Energetic Metabolism and Alpha-Glucosidase Activity.

- Benchchem. Methylhydroquinone | High-Purity Research Chemical.

- Kinetics of oxidation of hydroquinones by molecular oxygen. Effect of superoxide dismutase.

- Actylis. 2-Methylhydroquinone - Hydroquinones - Acrylics - Powder.

- PMC. Antioxidant Activity of Natural Hydroquinones.

- CymitQuimica. CAS 95-71-6: Methylhydroquinone.

- Journal of Applied Pharmaceutical Science. (2018, July 30). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 11). Antioxidant and Antibacterial Applications of 2-Methylhydroquinone in Cosmetics and Textiles.

- Ataman Kimya A.Ş. METHYLHYDROQUINONE.

- MDPI. (2025, April 14). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey.

Sources

- 1. CAS 95-71-6: Methylhydroquinone | CymitQuimica [cymitquimica.com]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Actylis - 2-Methylhydroquinone - Hydroquinones - Acrylics - Powder [solutions.actylis.com]

- 5. nbinno.com [nbinno.com]

- 6. Methylhydroquinone | High-Purity Research Chemical [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions: Comparison with Iron-Natural Organic Matter Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

"biosynthesis of phloroglucinol in plants"

An In-depth Technical Guide to the Biosynthesis of Phloroglucinol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a pivotal class of plant secondary metabolites, integral to structural biology, developmental regulation, and chemical defense. Their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, have established them as high-value targets for pharmaceutical and industrial applications.[1][2] This technical guide provides a comprehensive exploration of the phloroglucinol biosynthetic pathway in plants. We will dissect the core enzymatic steps, from precursor activation to the formation of the signature polyphenolic ring, and explore the subsequent modifications that generate the vast diversity of naturally occurring phloroglucinol derivatives. This document is designed as a foundational resource, integrating detailed biochemical mechanisms with validated experimental protocols for extraction, quantification, and analysis, thereby equipping researchers with the knowledge and tools necessary to advance the study of these multifaceted compounds.

Introduction: The Significance of Phloroglucinol

Phloroglucinols are polyphenolic compounds widely distributed throughout the plant kingdom, as well as in certain bacteria and brown algae.[1][3] In plants, they are not mere metabolic endpoints but dynamic molecules with profound physiological roles. They serve as fundamental precursors to lignin, the complex polymer that imparts structural rigidity to cell walls.[1] Furthermore, phloroglucinol exhibits hormone-like activities, influencing plant growth and development by interacting with auxin and cytokinin signaling pathways, promoting processes like shoot formation and somatic embryogenesis.[1] A significant driver of research interest is their role in plant defense, where phloroglucinol derivatives act as potent antimicrobial and anti-herbivory agents.[1][3] This inherent bioactivity makes them attractive scaffolds for drug development.

The Core Biosynthetic Engine: The Polyketide Pathway

The primary route for phloroglucinol biosynthesis in both plants and bacteria is the polyketide pathway.[1] This pathway constructs complex carbon skeletons through the sequential condensation of small carboxylic acid units. The synthesis of the phloroglucinol core is a remarkably efficient process catalyzed by a Type III polyketide synthase (PKS).

The key steps are as follows:

-

Precursor Supply - Formation of Malonyl-CoA : The pathway initiates with the carboxylation of the central metabolic intermediate, acetyl-CoA, to form malonyl-CoA. This reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a critical rate-limiting step that commits carbon flux towards polyketide and fatty acid synthesis.[1][4]

-

Iterative Condensation : The central enzyme, Phloroglucinol Synthase , catalyzes the sequential, head-to-tail condensation of three molecules of malonyl-CoA.[5][6]

-

Cyclization and Aromatization : The resulting linear polyketide intermediate undergoes an intramolecular Claisen condensation (a form of cyclization), followed by tautomerization and aromatization to yield the stable 1,3,5-trihydroxybenzene ring of phloroglucinol.[1][3] This process involves the release of three molecules of CO2 and three Coenzyme A moieties.[5]

Caption: The core biosynthetic pathway of phloroglucinol from acetyl-CoA.

Key Enzymology: A Closer Look at the Synthases

The efficiency and specificity of phloroglucinol biosynthesis are dictated by the catalytic properties of Type III Polyketide Synthases. These enzymes are relatively small homodimers that, unlike Type I and II PKSs, perform a complete series of condensation and cyclization reactions within a single active site.[6]

Phloroglucinol Synthase (PhlD)

While phloroglucinol is a plant metabolite, the most well-characterized phloroglucinol synthase, PhlD , was identified from the bacterium Pseudomonas fluorescens.[7][8][9] This enzyme is of paramount interest because its gene has been successfully transferred into plants like Arabidopsis to engineer the production of phloroglucinol, demonstrating its functional viability in a plant cellular environment.[10][11]

-

Mechanism : PhlD specifically catalyzes the conversion of three malonyl-CoA units into phloroglucinol without the need for a separate starter acyl-CoA molecule.[9][12] The enzyme orchestrates the decarboxylative condensation reactions and the subsequent cyclization of the 3,5-diketoheptanedioate intermediate.[3][13]

-

Kinetic Profile : Purified PhlD from P. fluorescens exhibits a K_m for malonyl-CoA of 5.6 µM and a k_cat of 10 min⁻¹, indicating a high affinity and catalytic efficiency for its substrate.[7][9]

Chalcone Synthase (CHS) and Substrate Promiscuity

Chalcone Synthase (CHS) is the archetypal Type III PKS in plants and the key enzyme in the flavonoid biosynthetic pathway.[14] CHS typically uses 4-coumaroyl-CoA as a starter molecule and three molecules of malonyl-CoA as extenders to produce naringenin chalcone. However, the structural and mechanistic similarity between CHS and other Type III PKSs leads to a degree of substrate promiscuity. Certain CHS enzymes have been shown to accept shorter, aliphatic acyl-CoA starters (e.g., butyryl-CoA, hexanoyl-CoA) to produce phloroglucinol derivatives like phlorobutyrophenone and phlorocaprophenone.[15] This highlights a potential evolutionary link and a source of metabolic diversity, where a single enzyme scaffold can give rise to different product classes depending on the available substrate pool.

Generating Chemical Diversity: The World of Phloroglucinol Derivatives

The core phloroglucinol structure serves as a scaffold for an enormous array of derivatives, created by the action of downstream modifying enzymes. These modifications are critical for the specialized biological functions of the final compounds.

| Plant Genus | Representative Phloroglucinol Derivatives |

| Eucalyptus | Formylated Phloroglucinols (FPCs) (e.g., Macrocarpals, Sideroxylonals)[1][16] |

| Hypericum | Acylphloroglucinols (e.g., Hyperforin), Polyprenylated Phloroglucinols[3][17] |

| Rosa | Methylated Phloroglucinols (e.g., 1,3,5-trimethoxybenzene)[18] |

| Humulus (Hops) | Prenylflavonoids and Phloroglucinol derivatives |

Key enzymatic modifications include:

-

Acylation/Alkylation : Attachment of acyl or alkyl groups.

-

Prenylation : Addition of isoprenoid units, often leading to complex polycyclic structures.[19]

-

Methylation : O-methylation, catalyzed by O-methyltransferases (OMTs), alters solubility and bioactivity, as seen in the biosynthesis of the rose volatile 1,3,5-trimethoxybenzene.[18]

-

Glycosylation : Attachment of sugar moieties, which can affect stability, solubility, and subcellular localization.

-

Oligomerization : Linking of phloroglucinol monomers to form complex polymers known as phlorotannins, particularly prevalent in brown algae.[20][21]

Caption: Diversification of the phloroglucinol core structure.

Experimental Workflows: From Plant Tissue to Quantitative Data

Rigorous and reproducible analysis is the cornerstone of natural product research. The following section provides validated, step-by-step protocols for the extraction and quantification of phloroglucinol from plant tissues.

Experimental Workflow Overview

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phloroglucinol synthase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. patents.justia.com [patents.justia.com]

- 9. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]